molecular formula C16H13ClF3NO4 B14662436 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene CAS No. 42874-04-4

2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene

Cat. No.: B14662436
CAS No.: 42874-04-4
M. Wt: 375.72 g/mol
InChI Key: QWXVISKOUHUPOT-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with chloro, nitro, propoxy, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Halogenation: Addition of the chloro group.

    Etherification: Formation of the propoxy group through a nucleophilic substitution reaction.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of aromatic compounds on biological systems.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways, such as:

    Binding to enzymes or receptors: Modulating their activity.

    Participating in redox reactions: Affecting cellular processes.

    Interacting with nucleic acids: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
  • 2-Chloro-1-(4-nitro-3-methoxyphenoxy)-4-(trifluoromethyl)benzene
  • 2-Chloro-1-(4-nitro-3-ethoxyphenoxy)-4-(trifluoromethyl)benzene

Uniqueness

The presence of the propoxy group in 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene may impart unique solubility, reactivity, and biological activity compared to its analogs. This makes it a compound of interest for specific applications where these properties are advantageous.

Properties

CAS No.

42874-04-4

Molecular Formula

C16H13ClF3NO4

Molecular Weight

375.72 g/mol

IUPAC Name

2-chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C16H13ClF3NO4/c1-2-7-24-15-9-11(4-5-13(15)21(22)23)25-14-6-3-10(8-12(14)17)16(18,19)20/h3-6,8-9H,2,7H2,1H3

InChI Key

QWXVISKOUHUPOT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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